Sodium metavanadate

Catalog No.
S617379
CAS No.
13718-26-8
M.F
Na.O3V
Na.VO3
NaO3V
M. Wt
121.929 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium metavanadate

CAS Number

13718-26-8

Product Name

Sodium metavanadate

IUPAC Name

sodium;oxido(dioxo)vanadium

Molecular Formula

Na.O3V
Na.VO3
NaO3V

Molecular Weight

121.929 g/mol

InChI

InChI=1S/Na.3O.V/q+1;;;-1;

InChI Key

CMZUMMUJMWNLFH-UHFFFAOYSA-N

SMILES

[O-][V](=O)=O.[Na+]

solubility

less than 1 mg/mL at 72 °F (NTP, 1992)

Canonical SMILES

[O-][V](=O)=O.[Na+]

Isomeric SMILES

[O-][V](=O)=O.[Na+]

The exact mass of the compound Sodium metavanadate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 72° f (ntp, 1992). It belongs to the ontological category of inorganic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium metavanadate (CAS: 13718-26-8) is a highly water-soluble, crystalline inorganic compound primarily utilized as a versatile vanadium source, a high-performance corrosion inhibitor, and a critical precursor for advanced energy storage materials [1]. Unlike its poorly soluble oxide counterparts, NaVO3 dissolves readily in neutral aqueous media, streamlining downstream liquid-phase processing [2]. Industrially, it is procured for its dual functionality: delivering both sodium and pentavalent vanadium (V5+) in a single stoichiometric matrix. This makes it a highly practical raw material for the synthesis of sodium-ion battery cathodes, the formulation of aqueous redox flow battery electrolytes, and the protection of carbon steel infrastructure in alkanolamine-based CO2 capture systems[1].

Attempting to substitute sodium metavanadate with generic vanadium pentoxide (V2O5) or ammonium metavanadate (NH4VO3) frequently leads to severe process bottlenecks in procurement and manufacturing. V2O5 is notoriously insoluble in neutral water, requiring the addition of harsh acids, strong bases, or prolonged heating to achieve workable concentrations, which increases equipment corrosion and operational costs [1]. While NH4VO3 offers better solubility than V2O5, it releases toxic and corrosive ammonia gas during high-temperature calcination, necessitating costly exhaust scrubbing systems. Furthermore, in solid-state synthesis for sodium-ion batteries, using separate sodium and vanadium sources rather than the pre-integrated NaVO3 matrix often results in poor atomic-level mixing, leading to secondary phase impurities and degraded electrochemical performance[2].

Superior Aqueous Solubility for Liquid-Phase Processing

NaVO3 exhibits exceptionally high solubility in neutral water compared to alternative vanadium sources. At 25°C, the aqueous solubility of NaVO3 is approximately 210 g/L, whereas NH4VO3 achieves only 48 g/L, and V2O5 is virtually insoluble at 0.7 g/L[1]. This 300-fold increase in solubility over V2O5 eliminates the need for aggressive pH adjustments during the preparation of aqueous catalysts and electrolytes [1].

Evidence DimensionAqueous solubility at 25°C
Target Compound Data~210 g/L (2.1×10^5 mg/1000 g)
Comparator Or BaselineV2O5 (0.7 g/L) and NH4VO3 (48 g/L)
Quantified Difference~300x higher than V2O5; ~4.3x higher than NH4VO3
ConditionsNeutral water, 25°C

High solubility drastically reduces solvent volumes, heating requirements, and the need for corrosive pH modifiers in industrial aqueous processing.

Benchmark Corrosion Inhibition in Alkanolamine Systems

In alkanolamine-based gas sweetening and CO2 capture plants, NaVO3 serves as the industry-standard anodic corrosion inhibitor. In 3.0 kmol/m3 monoethanolamine (MEA) solutions saturated with CO2 at 80°C, the addition of 1000-1300 ppm (0.03-0.05 wt%) NaVO3 reduces the corrosion rate of carbon steel by up to 97%, dropping it from ~136 mpy to less than 1 mpy [1]. Unlike organic inhibitors, which degrade or lose efficiency at higher temperatures, NaVO3 maintains its >90% protection efficiency across fluctuating thermal profiles [1].

Evidence DimensionCorrosion rate reduction of carbon steel
Target Compound Data<1 mpy (up to 97% reduction) at 1000-1300 ppm
Comparator Or BaselineUninhibited MEA solution (~136 mpy) and organic inhibitors (21-92% reduction)
Quantified Difference>90% sustained protection efficiency, outperforming organic alternatives at 80°C
Conditions3.0 kmol/m3 MEA, 80°C, CO2 saturated

Procuring NaVO3 ensures maximum infrastructure lifespan and prevents costly downtime in highly corrosive amine-based carbon capture facilities.

Optimized Dual-Source Precursor for Sodium-Ion Battery Cathodes

For the synthesis of sodium vanadium fluorophosphate (NVPF) cathodes, NaVO3 acts as an ideal dual-source precursor, providing both Na+ and V5+ in a pre-mixed atomic matrix. In solvent-free mechanochemical synthesis (high-energy ball milling), NaVO3 yields superior crystallinity and phase purity compared to using V2O5 or Na3VO4 [1]. The pre-existing Na-V bonding network minimizes diffusion distances during solid-state reactions, preventing the formation of unreacted V2O5 cores or interstitial water defects [1].

Evidence DimensionPhase purity and crystallinity in mechanochemical synthesis
Target Compound DataHigh crystallinity, phase-pure target product
Comparator Or BaselineV2O5 + separate Na source
Quantified DifferenceEliminates secondary phase impurities and interstitial H2O defects
ConditionsSolvent-free high-energy ball milling (HEBM)

Using NaVO3 streamlines battery material manufacturing by reducing calcination times and ensuring reproducible, high-capacity cathode performance.

Emission-Free Thermal Decomposition for Catalyst Manufacturing

When utilized as a precursor for supported mixed-metal oxide catalysts, NaVO3 offers a distinct environmental and operational advantage over ammonium metavanadate (NH4VO3). While NH4VO3 releases stoichiometric amounts of toxic and corrosive ammonia gas upon calcination above 200°C, NaVO3 decomposes without generating hazardous volatile byproducts [1]. This fundamental difference simplifies the thermal processing workflow and improves workplace safety [1].

Evidence DimensionToxic gas evolution during calcination
Target Compound Data0% NH3 emissions
Comparator Or BaselineNH4VO3 (releases NH3 gas)
Quantified DifferenceComplete elimination of ammonia outgassing
ConditionsCalcination in air >200°C

Procuring NaVO3 eliminates the capital expenditure required for ammonia scrubbing infrastructure during the industrial scale-up of vanadium catalysts.

Carbon Capture and Gas Sweetening Infrastructure

NaVO3 is a highly effective choice for protecting carbon steel pipelines and absorption columns in MEA/DEA-based CO2 capture plants, where its high-temperature stability quantitatively outperforms organic corrosion inhibitors [1].

Aqueous-Phase Catalyst and Electrolyte Manufacturing

Due to its ~210 g/L solubility, NaVO3 is selected over V2O5 for formulating aqueous redox flow battery electrolytes and liquid-phase catalyst impregnations, avoiding the need for harsh acidic dissolution [2].

Solid-State Synthesis of Sodium-Ion Battery Cathodes

NaVO3 serves as an efficient dual-source precursor for NVPF and NaV3O8 cathode materials, providing atomic-level mixing that yields higher crystallinity compared to binary V2O5/Na2CO3 mixtures [3].

Physical Description

Sodium vanadate appears as colorless to yellow crystals or cream colored solid. Melting point 630 °C.
Liquid; Water or Solvent Wet Solid
Colorless to yellow or cream-colored solid; [Merck Index] Off-white odorless powder; Hygroscopic; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

3

Exact Mass

121.918471 g/mol

Monoisotopic Mass

121.918471 g/mol

Heavy Atom Count

5

Melting Point

1166 °F (NTP, 1992)

UNII

252S9L5606

GHS Hazard Statements

Aggregated GHS information provided by 61 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 61 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 59 of 61 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (88.14%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.61%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (18.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (88.14%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (15.25%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

13718-26-8

Metabolism Metabolites

Vanadium is absorbed mainly via inhalation, though small amounts can be absorbed through the skin and gastrointestional tract. It is rapidly distributed in the plasma, mainly to the kidney, liver, lungs, heart, bone, where it tends to accumulate. With the help of cytochrome P-450 enzymes, it can interconvert between its two oxidation states, vanadyl (V+4) and vanadate (V+5). Both states of vanadium can reversibly bind to transferrin protein in the blood and then be taken up into erythrocytes. Vanadium is excreted mainly in the urine. (L837)

Wikipedia

Sodium metavanadate

General Manufacturing Information

Other (requires additional information)
Petroleum Refineries
Vanadate (VO31-), sodium (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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